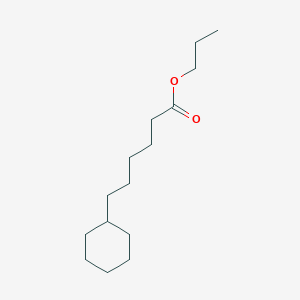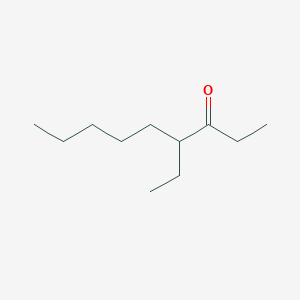
4-Ethylnonan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylnonan-3-one is an organic compound belonging to the ketone family It is characterized by the presence of a carbonyl group (C=O) bonded to an ethyl group and a nonane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Ethylnonan-3-one can be synthesized through several methods. One common approach involves the alkylation of nonan-3-one with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent side reactions.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of 4-ethylnon-2-en-3-one. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethylnonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with sodium borohydride yields the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha position relative to the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: 4-Ethylnonanoic acid.
Reduction: 4-Ethylnonan-3-ol.
Substitution: Various substituted ketones depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
4-Ethylnonan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mecanismo De Acción
The mechanism of action of 4-Ethylnonan-3-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways.
Comparación Con Compuestos Similares
4-Ethylnonan-3-one can be compared with other ketones such as 4-methylpentan-2-one and 4-ethyloctan-3-one. While these compounds share similar structural features, this compound is unique due to its longer carbon chain and specific substitution pattern, which confer distinct chemical and physical properties.
List of Similar Compounds
- 4-Methylpentan-2-one
- 4-Ethyloctan-3-one
- 4-Propylheptan-3-one
Propiedades
Número CAS |
6378-56-9 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
4-ethylnonan-3-one |
InChI |
InChI=1S/C11H22O/c1-4-7-8-9-10(5-2)11(12)6-3/h10H,4-9H2,1-3H3 |
Clave InChI |
HJFWQFVGSPVTQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740231.png)
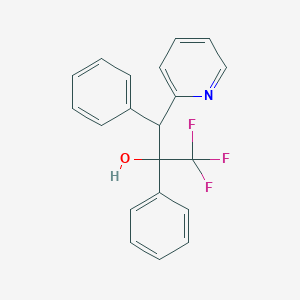
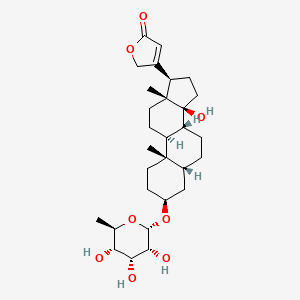
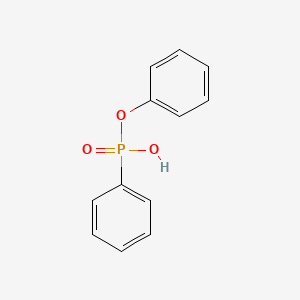



![N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide](/img/structure/B14740259.png)
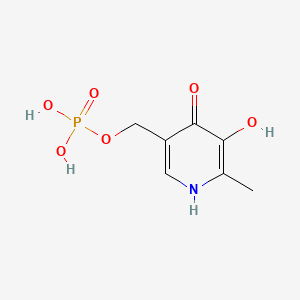
![4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14740272.png)

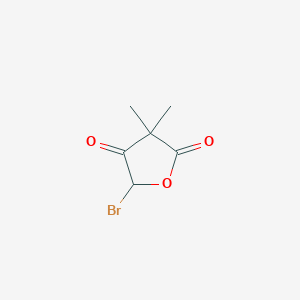
![2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14740299.png)
